molecular formula C7H10Cl2N2O3 B1382898 2-Amino-6-methoxy-nicotinic acid dihydrochloride CAS No. 1373223-61-0

2-Amino-6-methoxy-nicotinic acid dihydrochloride

Cat. No.: B1382898
CAS No.: 1373223-61-0
M. Wt: 241.07 g/mol
InChI Key: PHTVOHMIAIAKNI-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-nicotinic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O3 It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 2-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxy-nicotinic acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxy-nicotinic acid.

    Amination: The 6-methoxy-nicotinic acid undergoes amination at the 2-position using an appropriate amine source, such as ammonia or an amine derivative.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pH, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxy-nicotinic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-6-methoxy-nicotinic acid dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxy-nicotinic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methoxy-nicotinic acid
  • 2-Amino-5-methoxy-nicotinic acid
  • 2-Amino-6-ethoxy-nicotinic acid

Comparison

Compared to similar compounds, 2-Amino-6-methoxy-nicotinic acid dihydrochloride is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS No. 1373223-61-0) is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group and a methoxy substituent on the pyridine ring, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in signaling pathways. The compound's amino and methoxy groups may facilitate hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

Potential Targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as a modulator of nAChRs, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
  • Vascular Endothelial Growth Factor (VEGF) Receptor : Similar compounds have been investigated for their ability to inhibit VEGF receptor tyrosine kinases, which are crucial in cancer progression and angiogenesis .

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid exhibit antimicrobial properties. In studies involving similar compounds, significant antibacterial activity against both Gram-positive and Gram-negative bacteria has been observed. For instance, compounds derived from nicotinic acid were effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of nicotinic acid derivatives has been documented. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting a role in treating inflammatory diseases .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell growth and survival .

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial activity of thiazolidinone derivatives containing nicotinic acid moieties, it was found that certain compounds exhibited comparable efficacy to standard antibiotics against a range of bacterial strains . This suggests that modifications to the nicotinic acid structure can enhance antimicrobial potency.

Study 2: Inhibition of VEGF Receptor Kinase

A patent describes the use of 2-amino-nicotinamide derivatives for treating diseases associated with deregulated angiogenesis, such as certain cancers and retinopathy. The inhibition of VEGF receptor tyrosine kinase activity was highlighted as a key mechanism . This points to the potential application of this compound in similar therapeutic contexts.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAmino and methoxy groups on pyridinePotential nAChR modulator; anti-inflammatory; anticancer
2-Amino-4-(trifluoromethyl)nicotinic acidTrifluoromethyl groupAntiviral activity against HIV
Nicotinic AcidBasic structure without substitutionsGeneral health benefits; lipid metabolism

Properties

IUPAC Name

2-amino-6-methoxypyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.2ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;;/h2-3H,1H3,(H2,8,9)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTVOHMIAIAKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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